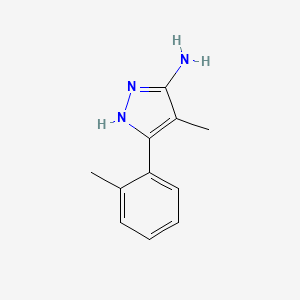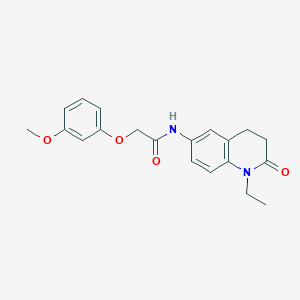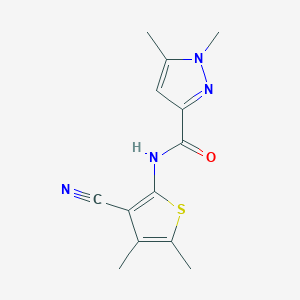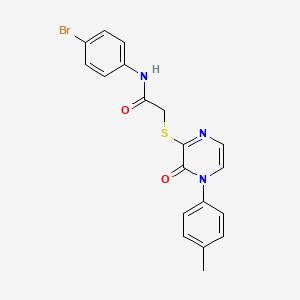
4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine, also known as 4-MMPA, is a chemical compound that belongs to the family of pyrazoles. It has gained significant attention in scientific research due to its potential applications in the field of medicine and drug development.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine involves its ability to inhibit the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine can reduce the production of prostaglandins, thereby reducing inflammation and pain.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine can reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine is its ability to inhibit the activity of COX-2, which is a key mediator of inflammation. This makes it a promising candidate for the development of anti-inflammatory drugs. However, one of the limitations of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine. One area of research could focus on the development of more efficient synthesis methods for 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine. Another area of research could focus on the development of novel drug delivery systems that can improve the solubility and bioavailability of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine. Additionally, further studies could be conducted to explore the potential applications of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine in the treatment of various diseases, such as cancer, diabetes, and neurological disorders.
Synthesemethoden
The synthesis of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by the addition of methyl iodide. The resulting product is then subjected to reduction with sodium borohydride to yield 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine. This method has been reported to have a yield of 65% and is considered to be an efficient and cost-effective method for the synthesis of 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine has been extensively studied for its potential applications in the field of medicine and drug development. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential applications in the treatment of cancer, diabetes, and neurological disorders. Studies have also demonstrated that 4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine can act as a potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Eigenschaften
IUPAC Name |
4-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-5-3-4-6-9(7)10-8(2)11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKAZJXKYSYMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=NN2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(2-methylphenyl)-1H-pyrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(9R,10R)-8,8-dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B2626130.png)


![Ethyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2626133.png)
![7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2626134.png)

![N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-ynamide](/img/structure/B2626140.png)


![1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one](/img/structure/B2626146.png)